molecular formula C16H15ClN2O4 B5120150 2-(4-chloro-2-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide

Cat. No.: B5120150
M. Wt: 334.75 g/mol
InChI Key: AIWCIXPGIBYHGW-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide is an organic compound with a complex structure It is characterized by the presence of both chloro and nitro functional groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride to form 2-(4-chloro-2-methylphenoxy)acetyl chloride. This intermediate is then reacted with 4-methyl-2-nitroaniline in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydroxide or other strong bases are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical compound or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-methylphenoxy)-N-(4-methylphenyl)acetamide: Lacks the nitro group, which may result in different chemical and biological properties.

    2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)acetamide: Similar structure but without the methyl group on the nitrophenyl ring.

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide is unique due to the presence of both chloro and nitro groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-10-3-5-13(14(7-10)19(21)22)18-16(20)9-23-15-6-4-12(17)8-11(15)2/h3-8H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWCIXPGIBYHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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